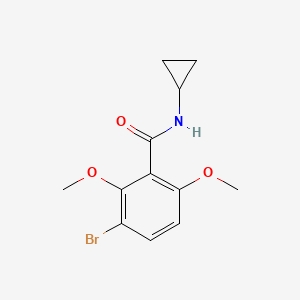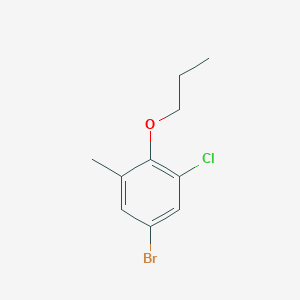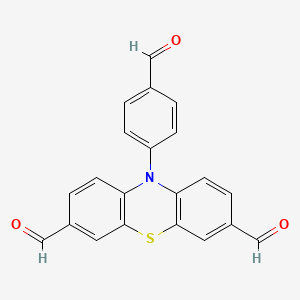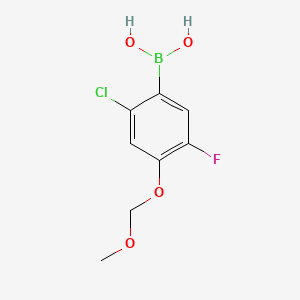![molecular formula C11H17Cl2N3O2 B14775434 1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)
1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride is a compound that features a pyrrolidine ring substituted with a 4-nitrophenylmethyl group
准备方法
The synthesis of 1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Nitrophenylmethyl Group: This step involves the substitution of the pyrrolidine ring with a 4-nitrophenylmethyl group. Common reagents for this step include 4-nitrobenzyl chloride and a base such as sodium hydride.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, sodium hydride, and hydrochloric acid. Major products formed from these reactions include reduced amines and substituted pyrrolidine derivatives.
科学研究应用
1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrrolidine ring can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
相似化合物的比较
1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride: This compound features a chloro group instead of a nitro group, which can lead to different reactivity and biological activity.
1-Methylpyrrolidin-3-amine: This compound lacks the 4-nitrophenylmethyl group, resulting in different chemical and biological properties.
属性
分子式 |
C11H17Cl2N3O2 |
|---|---|
分子量 |
294.17 g/mol |
IUPAC 名称 |
1-[(4-nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H15N3O2.2ClH/c12-10-5-6-13(8-10)7-9-1-3-11(4-2-9)14(15)16;;/h1-4,10H,5-8,12H2;2*1H |
InChI 键 |
AXBGSYZYMVZKJU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


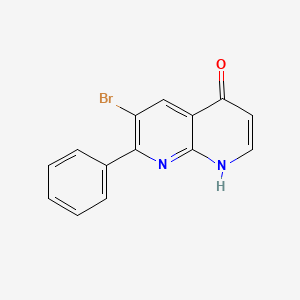
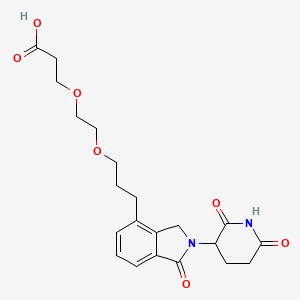
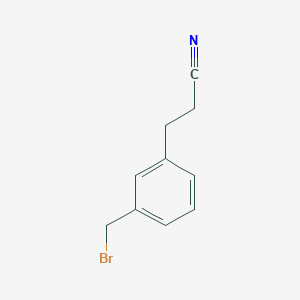
![Tert-butyl 4-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14775377.png)
![4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B14775385.png)
![N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14775388.png)
